Ammonium benzenesulphonate

Descripción general

Descripción

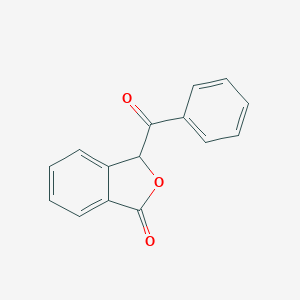

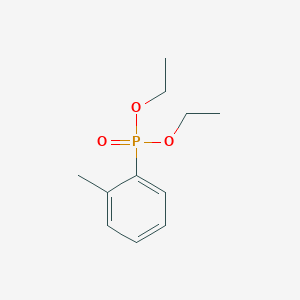

Ammonium benzenesulphonate is a compound that is related to benzenesulfonic acid . It is often stored in an inert atmosphere at 2-8°C . It is used in various applications, including as a coordination and passivation molecule in perovskite to improve film quality and reduce defect densities .

Chemical Reactions Analysis

Ammonium benzenesulphonate is used in perovskite to improve film quality and reduce defect densities . It can form an intermediate phase with precursor materials to decrease the crystallization rate and passivate both cationic and anionic defects at grain boundaries due to its zwitterionic structure .Aplicaciones Científicas De Investigación

Application in Lithium-Sulfur Batteries

- Summary of the Application : Ammonium benzenesulphonate (NH4BS) is used as an electrolyte additive to alleviate the irreversible accumulation of lithium sulfide (Li2S), which can seriously affect the performance of lithium-sulfur batteries .

- Methods of Application : NH4BS is proposed as a soluble ammonium salt to dissolve Li2S in the ether electrolyte. This is based on the inductive effect of the NH4+ cation and O atom on the Li-S bond .

- Results or Outcomes : The addition of NH4BS can increase the dissociation degree of long-chain polysulfides, improving the diffusion rate and reaction kinetics of active substances. This leads to excellent cyclic stability in the long cycle of 0.5 C and 2 C. Under extreme conditions of high sulfur loading and low electrolyte-sulfur ratio, the cells with NH4BS can cycle stably for 196 cycles, significantly prolonging the battery life .

Application in Wastewater Treatment

- Summary of the Application : Activated carbon treated with acetic acid, which involves the use of ammonium benzenesulphonate, is used to depollute aqueous solutions containing ammonium .

- Methods of Application : The performance of this adsorbent was tested at different operating conditions including the solution pH, adsorbent dosage, and initial ammonium concentration .

- Results or Outcomes : The best ammonium adsorption conditions were identified with a response surface methodology model where the maximum removal was 91.49% with 2.27 g/L of adsorbent at pH 8.11 for an initial ammonium concentration of 36.90 mg/L .

Application as a Sulphur Fertilizer

- Summary of the Application : Ammonium sulphate is widely used as a sulphur fertilizer, constituting about 50% of global S use .

- Methods of Application : Ammonium sulphate is applied to the soil surface. It is well known that ammonium-based fertilizers are subject to ammonia volatilization in soils with pH > 7 .

- Results or Outcomes : In field experiments, loss was mostly <5% of applied N in soils with pH (in water) <7.0. In soils with pH > 7.0, there was a wide range of losses (0%– 66%), with many in the 20%– 40% range .

Application in Organic Synthesis

- Summary of the Application : Quaternary ammonium compounds, referred to as QACs, are cationic substances with a structure on the edge of organic and inorganic chemistry and unique physicochemical properties .

- Methods of Application : QACs are used as reactive substrates, reagents, phase-transfer catalysts, ionic liquids, electrolytes, frameworks, surfactants, herbicides, and antimicrobials .

- Results or Outcomes : The use of QACs in organic synthesis has led to the development of a wide range of compounds with diverse applications .

Application in Nitrogen Nutrition

- Summary of the Application : Ammonium (NH4+) is a major inorganic nitrogen (N) form for plants . It is used in metabolism and is less mobile in soils compared to nitrate (NO3−), reducing the risk of leaching into groundwater and open water bodies .

- Methods of Application : Ammonium is applied to the soil surface. It is well known that ammonium-based fertilizers are subject to ammonia volatilization in soils with pH > 7 .

- Results or Outcomes : The use of ammonium as a nitrogen source can contribute to more sustainable agricultural practices by reducing the risk of eutrophication .

Direcciones Futuras

Ammonium benzenesulphonate has been used in perovskite solar cells to improve film quality and reduce defect densities . This strategy offers a simple method to fabricate high-quality and low-defect perovskite films, demonstrating the potential of these high-performance perovskite solar cells for large-scale production .

Propiedades

IUPAC Name |

azane;benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLOCCUNZXBJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

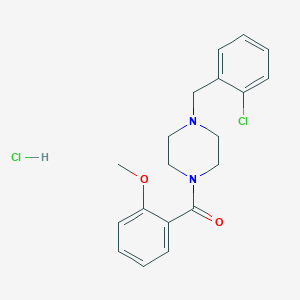

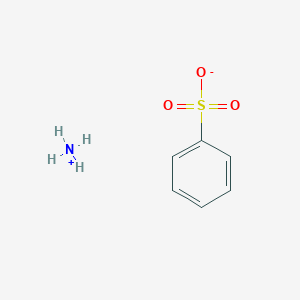

C1=CC=C(C=C1)S(=O)(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-11-3 (Parent) | |

| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium benzenesulfonate | |

CAS RN |

19402-64-3 | |

| Record name | Ammonium benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19402-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)